Comprehensive Structural Characterization and Synthetic Utility of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
Comprehensive Structural Characterization and Synthetic Utility of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper
Executive Summary & Pharmacological Relevance
In modern medicinal chemistry, the 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged bicyclic pharmacophore. Its structural resemblance to purines allows it to act as a potent bioisostere in the design of ATP-competitive kinase inhibitors. Derivatives of this core have demonstrated profound bioactivity, including the direct inhibition of VEGFR-2, CDK1, and various antiproliferative targets in oncology[1][2].
Within this chemical space, 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 98157-49-4) serves as a highly versatile, electron-deficient building block[3]. The strategic placement of the N1-methyl group locks the tautomeric state of the pyrazole ring, reducing hydrogen-bond donor complexity and improving membrane permeability. Concurrently, the C5-nitro group acts as an electrophilic handle and a masked amine, enabling downstream late-stage diversification.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we will dissect the causality behind its synthetic assembly, outline a self-validating analytical framework for its structural characterization, and explore the physicochemical properties that make it a cornerstone intermediate in drug discovery.
Synthetic Methodology and Mechanistic Causality
The synthesis of the pyrazolo[3,4-b]pyridine core requires a highly regioselective condensation between an electron-rich aminopyrazole and an electrophilic 1,3-dicarbonyl equivalent.
Step-by-Step Experimental Protocol
The following protocol outlines the cyclization of 1-methyl-1H-pyrazol-5-amine with nitromalonaldehyde to yield the target compound[4].
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Initiation & Solvation: Dissolve 1-methyl-1H-pyrazol-5-amine (3.00 mmol) in 3.0 mL of glacial acetic acid at 25 °C.
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Causality: Acetic acid is deliberately chosen as a dual-purpose reagent. It acts as a polar protic solvent to solubilize the precursors and as a Brønsted acid catalyst to protonate the carbonyl oxygens of the incoming aldehyde, drastically increasing their electrophilicity.
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Electrophile Addition: Add nitromalonaldehyde sodium salt (3.00 mmol) portion-wise to the stirring solution to prevent localized thermal spikes.
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Thermally-Driven Cyclization: Heat the reaction mixture to 108 °C for 1 hour.
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Causality: While the initial enamine formation occurs readily at room temperature, the subsequent intramolecular cyclization (ring closure) and dehydration steps possess a higher activation energy ( Ea ). Heating to 108 °C provides the thermodynamic driving force required to expel water and achieve the fully aromatized bicyclic system[4].
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In-Process Control (IPC) & Self-Validation: Pull a 10 µL aliquot, dilute in LC-MS grade methanol, and inject into a UPLC-MS. The reaction is self-validating when the starting aminopyrazole mass ( m/z 98) is entirely depleted, and the target mass [M+H]+ ( m/z 179) dominates the chromatogram[5].
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Isolation: Cool the mixture to room temperature and stir for 16 hours. The thermodynamic stability of the highly planar product drives its precipitation from the acidic medium. Filter, wash with cold water to remove residual acetic acid, and dry under high vacuum.
Synthetic Workflow Visualization
Figure 1: Step-by-step synthetic workflow and cyclization mechanism for the target compound.
Comprehensive Structural Characterization
To ensure absolute scientific integrity, the structural assignment of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine must be validated through orthogonal analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Standard 1 H NMR provides the primary validation of the core structure, but it is the coupling constants ( J -values) and 2D NMR correlations that provide absolute regiochemical certainty.
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Confirming the C5-Nitro Position: In the 1 H NMR spectrum, the pyridine protons (C4-H and C6-H) appear as two distinct doublets at ~8.90 ppm and ~9.30 ppm. Causality: The coupling constant between these protons is strictly J≈2.5 Hz. This meta-coupling is the definitive, self-validating proof that the nitro group resides at the C5 position. If the nitro group were at C4 or C6, we would observe an ortho-coupling ( J≈8−9 Hz).
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Confirming the N1-Methyl Tautomer: The methyl group appears as a sharp singlet at ~4.10 ppm. To prove it is attached to N1 and not N2, we rely on Heteronuclear Multiple Bond Correlation (HMBC).
Figure 2: Crucial 2D NMR (HMBC) correlations required to validate the N1-methyl regiochemistry.
Table 1: Summarized NMR Spectral Assignments (DMSO- d6 , 400 MHz)
| Position | 1 H Chemical Shift (ppm) | Multiplicity & Coupling ( J ) | 13 C Chemical Shift (ppm) | Assignment Logic |
| N1-CH 3 | 4.10 | Singlet (3H) | 34.5 | Deshielded by adjacent N; HMBC to C3a/C7a. |
| C3-H | 8.35 | Singlet (1H) | 133.2 | Pyrazole core proton. |
| C4-H | 8.95 | Doublet (1H), J=2.5 Hz | 129.8 | Meta-coupled to C6-H. |
| C5-NO 2 | - | - | 141.5 | Quaternary carbon, highly deshielded by -NO 2 . |
| C6-H | 9.35 | Doublet (1H), J=2.5 Hz | 146.7 | Most deshielded proton due to adjacent pyridine N. |
X-Ray Diffraction (XRD) & Solid-State Geometry
While NMR confirms connectivity in solution, Single-Crystal X-Ray Diffraction (XRD) elucidates the solid-state behavior. The pyrazolo[3,4-b]pyridine core is highly planar. Based on multimodal characterizations of analogous aldehyde-functionalized pyrazolo[3,4-b]pyridines, these molecules typically crystallize in a monoclinic P21/c space group[1].
Causality of Packing: The strong electron-withdrawing nature of the C5-nitro group creates a significant dipole moment across the fused ring system. This electronic polarization drives robust intermolecular π−π stacking interactions in the crystal lattice, typically exhibiting centroid-to-centroid distances of approximately 3.68 Å[1]. This tight packing directly correlates to the compound's high melting point and poor solubility in non-polar solvents.
Mass Spectrometry & Infrared Spectroscopy
Orthogonal verification is achieved via Electrospray Ionization Mass Spectrometry (ESI-MS) and Fourier-Transform Infrared Spectroscopy (FT-IR).
Table 2: Key Physicochemical and Analytical Parameters
| Parameter | Value / Observation | Analytical Significance |
| Molecular Formula | C 7 H 6 N 4 O 2 | Exact mass calculation baseline. |
| ESI-MS ( [M+H]+ ) | m/z 179.0 | Confirms molecular weight (Exact Mass: 178.05)[5]. |
| FT-IR: N-O Stretch | 1525 cm −1 (asym), 1345 cm −1 (sym) | Confirms the presence of the intact nitro group. |
| FT-IR: C=N / C=C | 1605 cm −1 , 1580 cm −1 | Confirms the aromatized bicyclic scaffold. |
Downstream Reactivity: The Nitro-to-Amine Functionalization
The primary utility of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine in drug discovery is its role as a precursor to the corresponding 5-amine. The nitro group acts as a stable placeholder during the harsh acidic conditions of the initial cyclization.
Reduction Protocol (Zn/AcOH): To unlock the compound's potential for Buchwald-Hartwig cross-couplings or amide bond formations, the nitro group is reduced.
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Procedure: To a solution of the nitro compound in CH 2 Cl 2 , add elemental Zinc dust (6 equivalents) and acetic acid. Heat at 45 °C for 5 hours[4].
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Mechanistic Causality: Why use Zn/AcOH instead of standard Palladium on Carbon (Pd/C) with H 2 gas? The pyrazolo[3,4-b]pyridine core can strongly coordinate to palladium surfaces, potentially poisoning the catalyst or leading to unwanted partial hydrogenation of the heteroaromatic ring. The dissolving metal reduction (Zn/AcOH) provides a milder, highly chemoselective alternative that exclusively reduces the nitro group to yield 1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine ( m/z 179 for [M+H]+ of the methoxy derivative analogue, or m/z 149 for the exact des-methoxy amine)[5].
Conclusion
1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a structurally elegant and synthetically robust intermediate. By understanding the causality behind its synthesis—leveraging acetic acid as both solvent and catalyst—and employing a self-validating analytical matrix of 2D NMR, ESI-MS, and structural crystallography principles, researchers can confidently integrate this scaffold into complex drug discovery pipelines targeting critical kinases and receptors.
References
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[1] Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances. URL:
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[2] Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. J-Stage. URL:
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[4] US9150577B2 - Heterocyclic compounds containing an indole core. Google Patents. URL:
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[3] 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine - Chemical Details. EPA (Environmental Protection Agency). URL:
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[5] CA2861202A1 - Nicotinamide derivatives or salt thereof having syk-inhibitory activity. Google Patents. URL:
Sources
- 1. Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. US9150577B2 - Heterocyclic compounds containing an indole core - Google Patents [patents.google.com]
- 5. CA2861202A1 - Nicotinamide derivatives or salt thereof having syk-inhibitory activity - Google Patents [patents.google.com]
